molecular formula C8H8Br2O B035038 2-Bromo-5-methoxybenzyl bromide CAS No. 19614-12-1

2-Bromo-5-methoxybenzyl bromide

Cat. No.: B035038
CAS No.: 19614-12-1
M. Wt: 279.96 g/mol
InChI Key: MURVUTUZSUEIGI-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzyl bromide, with the chemical formula C8H8Br2O and CAS registry number 19614-12-1, is a compound known for its applications in organic synthesis. This white solid is characterized by its bromine and methoxy functional groups. It is commonly used as a reagent in the preparation of various organic compounds, including pharmaceutical intermediates and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-methoxybenzyl bromide can be synthesized through several methods. One common approach involves the bromination of 5-methoxybenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxybenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like ethanol or acetone.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Scientific Research Applications

2-Bromo-5-methoxybenzyl bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural products.

    Biology: It is used in the development of bioactive compounds and molecular probes for studying biological processes.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxybenzyl bromide
  • 2-Bromo-5-methoxybenzaldehyde
  • 2-Bromobenzyl bromide
  • 4-Bromo-3-methoxybenzyl bromide

Uniqueness

2-Bromo-5-methoxybenzyl bromide is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both bromine and methoxy groups allows for versatile functionalization, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURVUTUZSUEIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393317
Record name 2-Bromo-5-methoxybenzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19614-12-1
Record name 2-Bromo-5-methoxybenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19614-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methoxybenzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-5-METHOXYBENZYL BROMIDE
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Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-5-methoxytoluene (50 g, 0.25 mol) in dichloroethane (375 ml), N-bromosuccinimide (48.8 g, 0.275 mol) and AIBN (1.36 g) were added and the reaction was refluxed for 4 h. The cooled solution was filtered and the solvent was evaporated to give a weight of 44.8 g crude 1-Bromo-2-bromomethyl-4-methoxy-benzene (64% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Name
Quantity
1.36 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of above-described crude 1-(bromomethyl)-3-methoxybenzene (152.5 g) in 1 L of chloroform a solution of 134 g (0.841 mol) of bromine in 200 ml of chloroform was added dropwise by vigorous stirring at room temperature. The reaction mixture was stirred overnight at ambient temperature and then evaporated to dryness. The residue was triturated with 1000 ml of n-hexane, and the precipitate was filtered off, washed with 100 ml of n-hexane, and then dried in vacuum. An additional amount of the product was obtained by evaporation of mother liquor followed by treatment of the residue with 200 ml of n-hexane. In total, this procedure gave 153 g (55% overall yield for two stages) of 1-bromo-2-(bromomethyl)-4-methoxybenzene. (average of two runs)
Quantity
152.5 g
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 173 g (0.86 mol) of 1-bromo-4-methoxy-2-methylbenzene in 850 ml of CCl4 153 g (0.86 mol) of NBS and 1.0 g of (PhCOO)2 were added at room temperature. This mixture was refluxed for 16 h, cooled to room temperature, and then filtered through glass frit (G2). The precipitate was additionally washed by 2×150 ml of CCl4. The combined filtrate was evaporated to dryness, and the residue was triturated with 600 ml of n-hexane. The precipitate was filtered off (G3 glass frit), washed by 50 ml of n-hexane, and dried in vacuum. This procedure gave 121 g of the title product. Additional amount of the product was obtained by evaporation of a mother liquor followed by crystallization of the residue from 200 ml of n-hexane at −25° C. In total, 157 g (65%; or 56% overall yield for two stages) of 1-bromo-2-(bromomethyl)-4-methoxybenzene has been isolated.
Quantity
173 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(PhCOO)2
Quantity
1 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Into a 1000-mL round-bottom flask, was placed a solution of 1-bromo-4-methoxy-2-methylbenzene (20 g, 100.00 mmol, 1.00 equiv) in CCl4 (200 mL). Then NBS (19.58 g, 110.00 mmol, 1.10 equiv) and BPO (1.21 g, 5.00 mmol, 0.05 equiv) were added. The resulting solution was heated to reflux for 7 hs in an oil bath. The resulting solids were filtered out. The filtrate was concentrated under vacuum and applied onto a silica gel column with ethyl acetate/petroleum ether (1:500). This resulted in 5.9 g (21%) of 1-bromo-2-(bromomethyl)-4-methoxybenzene as a light yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
19.58 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Azobisisobutyronitrile (0.60 g) was added to a mixture of 2-bromo-5-methoxytoluene (77.38 g, 384 mmol), 5,5-dimethy-1,3-dibromohydantoin (57.5 g, 200 mmol) and chlorobenzene (1500 mL), followed by stirring at 70° C. for 2 hours. Azobisisobutyronitrile (0.60 g) was added thereto again and stirred for another 1 hour. A 10% aqueous sodium thiosulfate solution (500 mL) was added to the reaction mixture, and the resulting mixture was washed with a saturated aqueous sodium chloride solution. The mixture washed was dried over anhydrous magnesium sulfate and then concentrated to dryness to obtain a crude product of 2-bromo-5-methoxybenzyl bromide. Thereto was added 100 mL of ice-cooled hexane to obtain a homogeneous slurry, which was filtered. The residue was washed with 100 mL of ice-cooled hexane and then dried under reduced pressure to obtain 65.75 g (235 mmol, 61.1%) of 2-bromo-5-methoxybenzyl bromide.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
77.38 g
Type
reactant
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-bromo-5-methoxybenzyl bromide in the synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones?

A1: this compound serves as an alkylating agent in the synthesis. The research paper describes reacting various 4-hydroxyquinolin-2(1H)-ones with this compound in the presence of anhydrous potassium carbonate []. This reaction leads to the formation of 4-(2'-bromo-5'-methoxybenzyloxy)quinolin-2(1H)-one derivatives. These derivatives then undergo a radical cyclization reaction, facilitated by tributyltin chloride and sodium cyanoborohydride, to finally yield the desired 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones [].

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